molecular formula C17H15NO4 B12939260 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol

Cat. No.: B12939260
M. Wt: 297.30 g/mol
InChI Key: YUZJFHMEHCRZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol typically involves several steps, including the formation of the indole core and the introduction of the benzo[d][1,3]dioxole group. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in Pd-catalyzed coupling reactions to form more complex structures.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol involves its interaction with cellular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-methoxyindol-6-ol

InChI

InChI=1S/C17H15NO4/c1-20-16-7-12-4-5-18(13(12)8-14(16)19)9-11-2-3-15-17(6-11)22-10-21-15/h2-8,19H,9-10H2,1H3

InChI Key

YUZJFHMEHCRZDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.